5,6-Dimethyl-3-(methylthio)-1,2,4-triazine

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6-dimethyl-3-methylsulfanyl-1,2,4-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3S/c1-4-5(2)8-9-6(7-4)10-3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMBMXBOUDJKXSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NC(=N1)SC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20223052 | |

| Record name | as-Triazine, 5,6-dimethyl-3-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7275-70-9 | |

| Record name | 5,6-Dimethyl-3-(methylthio)-1,2,4-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7275-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | as-Triazine, 5,6-dimethyl-3-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007275709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | as-Triazine, 5,6-dimethyl-3-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5,6-Dimethyl-3-(methylthio)-1,2,4-triazine (CAS 7275-70-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 5,6-Dimethyl-3-(methylthio)-1,2,4-triazine (CAS 7275-70-9). As a member of the 1,2,4-triazine class of heterocyclic compounds, this molecule holds potential as a scaffold in medicinal chemistry and agricultural science. This document collates available data to serve as a foundational resource for researchers and professionals in drug development and related fields.

Introduction: The 1,2,4-Triazine Scaffold

The 1,2,4-triazine ring system is a six-membered heterocycle containing three nitrogen atoms at positions 1, 2, and 4. This structural motif is a cornerstone in the development of a wide array of biologically active molecules. The inherent asymmetry and rich electronic properties of the triazine core allow for diverse functionalization, leading to compounds with applications ranging from pharmaceuticals to agricultural chemicals[1][2][3]. Derivatives of 1,2,4-triazine have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties[1][2][4]. The subject of this guide, this compound, is a specific derivative with potential for further investigation and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following section details the known characteristics of this compound.

Chemical Structure and Identifiers

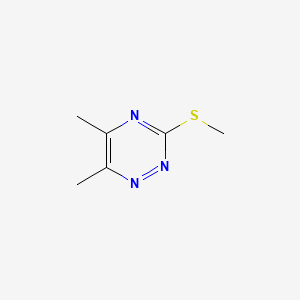

The structure of this compound is characterized by a 1,2,4-triazine ring substituted with two methyl groups at positions 5 and 6, and a methylthio group at position 3.

| Property | Value | Source |

| CAS Number | 7275-70-9 | [5] |

| Molecular Formula | C₆H₉N₃S | [5] |

| Molecular Weight | 155.22 g/mol | [5] |

| InChI | InChI=1S/C6H9N3S/c1-4-5(2)8-9-6(7-4)10-3/h1-3H3 | [5] |

| InChIKey | YMBMXBOUDJKXSC-UHFFFAOYSA-N | [5] |

| Canonical SMILES | CS C1=NN=C(C)C(=N1)C | [5] |

| Synonyms | 3-Methylthio-5,6-dimethyl-1,2,4-triazine, as-Triazine, 5,6-dimethyl-3-(methylthio)- | [5] |

Physical Properties

-

Appearance: Likely a solid at room temperature.

-

Solubility: Expected to have moderate solubility in common organic solvents and low solubility in water[5].

It is imperative for researchers to experimentally determine these properties for pure samples of the compound.

Synthesis and Reactivity

The synthesis of this compound can be logically approached through the preparation of its thiol precursor, 5,6-dimethyl-1,2,4-triazine-3-thiol, followed by S-methylation.

Synthesis of the Precursor: 5,6-Dimethyl-1,2,4-triazine-3-thiol

The synthesis of 1,2,4-triazine-3-thiols often involves the cyclization of a thiosemicarbazone with an α-dicarbonyl compound. For 5,6-dimethyl-1,2,4-triazine-3-thiol, the likely starting materials would be thiosemicarbazide and 2,3-butanedione (diacetyl).

S-Methylation to Yield this compound

The final step in the synthesis is the methylation of the thiol group. This is a standard transformation in organic chemistry and can be achieved using various methylating agents.

Experimental Protocol: General Procedure for S-Methylation of Heterocyclic Thiols

-

Deprotonation: The heterocyclic thiol (1 equivalent) is dissolved in a suitable solvent, such as methanol or dimethylformamide (DMF). A base (1-1.2 equivalents), such as sodium hydroxide or potassium carbonate, is added to deprotonate the thiol and form the more nucleophilic thiolate.

-

Methylation: A methylating agent (1-1.2 equivalents), such as methyl iodide or dimethyl sulfate, is added to the reaction mixture. These are powerful alkylating agents and should be handled with appropriate safety precautions[6][7].

-

Reaction Monitoring: The reaction is typically stirred at room temperature or with gentle heating and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the pure S-methylated product.

Reactivity Profile

The reactivity of this compound is dictated by the 1,2,4-triazine core and the methylthio substituent.

-

Oxidation of the Methylthio Group: The sulfur atom in the methylthio group can be oxidized to a sulfoxide or a sulfone using common oxidizing agents. This transformation can significantly alter the electronic properties and biological activity of the molecule.

-

Nucleophilic Aromatic Substitution: The 1,2,4-triazine ring is electron-deficient and can be susceptible to nucleophilic aromatic substitution, although the electron-donating nature of the methyl and methylthio groups may modulate this reactivity.

-

Reactions at the Ring Nitrogen Atoms: The nitrogen atoms of the triazine ring possess lone pairs of electrons and can act as bases or nucleophiles, participating in reactions such as quaternization.

Spectroscopic Characterization

While specific experimental spectra for this compound are not available in the reviewed literature, the expected spectroscopic features can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show singlets for the two methyl groups on the triazine ring and a singlet for the methylthio group. The chemical shifts of these signals would provide valuable information about the electronic environment of the molecule.

-

¹³C NMR: The carbon NMR spectrum will display signals for the six carbon atoms in the molecule, including the two methyl carbons on the ring, the methylthio carbon, and the three carbons of the triazine ring.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (155.22 m/z). Fragmentation patterns would likely involve the loss of methyl and methylthio radicals.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching vibrations for the methyl groups, as well as C=N and C=C stretching vibrations associated with the triazine ring.

Potential Applications and Biological Activity

The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities[1][2]. While no specific biological data for this compound has been reported, related compounds have shown promise in several areas:

-

Anticancer Activity: Many 1,2,4-triazine derivatives have been investigated as potential anticancer agents[2][4]. Their mechanisms of action can vary, including the inhibition of kinases and other enzymes involved in cell proliferation.

-

Antimicrobial and Antiviral Activity: The triazine nucleus is also found in compounds with antimicrobial and antiviral properties[1][2].

-

Agricultural Chemistry: Triazine derivatives are widely used as herbicides[8]. The structural features of this compound suggest it could be explored for similar applications.

The presence of the methylthio group provides a handle for further chemical modification, allowing for the generation of a library of related compounds for structure-activity relationship (SAR) studies.

Analytical Methods

The analysis of triazine derivatives is well-established, particularly in the context of environmental monitoring of herbicides. These methods can be adapted for the characterization and quantification of this compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like many triazine derivatives[8][9].

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For more polar or thermally labile triazine derivatives, LC-MS is the method of choice[8][9].

Workflow for Analytical Determination

Safety and Handling

Specific toxicological data for this compound is not available. However, as with any chemical compound, it should be handled with care in a laboratory setting. General precautions for handling triazine derivatives include:

-

Using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

-

Working in a well-ventilated area or a fume hood.

-

Avoiding inhalation of dust or vapors.

-

Preventing contact with skin and eyes.

For disposal, follow local regulations for chemical waste. A comprehensive safety data sheet (SDS) should be consulted if available from a commercial supplier.

Conclusion and Future Directions

This compound is a heterocyclic compound with potential for further exploration in medicinal and agricultural chemistry. This guide has summarized the available information on its properties, synthesis, and potential applications, while also highlighting the current gaps in knowledge.

Future research should focus on:

-

The development and full characterization of a robust synthetic route.

-

Detailed experimental determination of its physicochemical properties.

-

Comprehensive spectroscopic analysis to establish a reference dataset.

-

Screening for biological activity in relevant assays to explore its therapeutic or agricultural potential.

This foundational work will be crucial for unlocking the full potential of this and related 1,2,4-triazine derivatives.

References

-

Pesticide Action Network UK. (n.d.). Triazine Herbicides. Retrieved January 17, 2026, from [Link]

-

Taylor & Francis Online. (2015). Chromatographic Methods for Analysis of Triazine Herbicides. Retrieved January 17, 2026, from [Link]

- Patel, R. et al. (2021). Triazine: A versatile pharmacophore with diverse biological activities. Archiv der Pharmazie, 354(2), 2000363.

-

MDPI. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Retrieved January 17, 2026, from [Link]

-

MDPI. (2023). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Retrieved January 17, 2026, from [Link]

-

RSC Publishing. (2023). Recent biological applications of heterocyclic hybrids containing s-triazine scaffold. Retrieved January 17, 2026, from [Link]

-

MDPI. (2023). Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. Retrieved January 17, 2026, from [Link]

-

Springer. (2024). Triazine Derivatives: Their Synthesis and Biological Properties - A Review. Retrieved January 17, 2026, from [Link]

-

PubMed. (1983). Studies on in vitro S-methylation of naturally occurring thiol compounds with N-methyl-N-nitrosourea and methyl methanesulfonate. Retrieved January 17, 2026, from [Link]

-

YouTube. (2018). Thiols and Sulfides. Retrieved January 17, 2026, from [Link]

-

PubMed. (1998). S-methyl derivatives from thiol compounds by the pyrolytic reaction with trimethylsulfonium hydroxide. Retrieved January 17, 2026, from [Link]

-

HETEROCYCLES. (2010). S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. Retrieved January 17, 2026, from [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent biological applications of heterocyclic hybrids containing s -triazine scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05953G [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Studies on in vitro S-methylation of naturally occurring thiol compounds with N-methyl-N-nitrosourea and methyl methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Chromatographic methods for analysis of triazine herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

5,6-Dimethyl-3-(methylthio)-1,2,4-triazine solubility in organic solvents

An In-Depth Technical Guide to the Organic Solvent Solubility of 5,6-Dimethyl-3-(methylthio)-1,2,4-triazine

Abstract

Solubility is a critical physicochemical parameter that dictates the viability of a compound in numerous scientific applications, from drug discovery to materials science. This guide provides a comprehensive technical overview of the solubility of this compound (CAS: 7275-70-9), a heterocyclic compound belonging to the triazine family.[1] While specific quantitative solubility data for this compound is not extensively published, this document establishes a predictive framework based on fundamental chemical principles and detailed data from the structurally analogous herbicide, Metribuzin. We present a thorough examination of the theoretical principles governing solubility, detailed experimental protocols for its determination via the reliable shake-flask method, and subsequent quantification using High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical foundation and practical methodologies required to assess and understand the solubility profile of this and similar chemical entities.

Introduction: The Significance of Solubility

This compound is a heterocyclic organic compound featuring a triazine ring substituted with two methyl groups and a methylthio group.[1] Such triazine scaffolds are of significant interest in medicinal and agricultural chemistry due to their diverse biological activities.[1][2] The journey of a compound from a laboratory curiosity to a functional product is critically dependent on its solubility. In drug development, poor solubility can lead to low bioavailability, unreliable in vitro assay results, and significant formulation challenges, ultimately hindering a candidate's progress.[3][4]

This guide serves as a senior application scientist's perspective on determining and interpreting the solubility of this compound in organic solvents. We will explore the causal relationships between molecular structure and solubility, provide robust experimental protocols, and present a data-driven discussion to empower researchers in their experimental design and solvent selection processes.

Theoretical Framework: The Science of Dissolution

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5][6] This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

-

Molecular Structure Analysis : this compound possesses a moderately polar structure. The triazine ring with its three nitrogen atoms can act as a hydrogen bond acceptor, while the methyl and methylthio groups contribute nonpolar character. This amphiphilic nature suggests it will exhibit a range of solubilities across different solvent classes. It is generally characterized as having moderate solubility in organic solvents and low solubility in water, a common trait for many triazine derivatives.[1]

-

Solvent and Solute Interactions :

-

Polar Solvents (e.g., Methanol, Ethanol) : These solvents can engage in dipole-dipole interactions and potentially weak hydrogen bonding with the nitrogen atoms of the triazine ring.

-

Nonpolar Solvents (e.g., Hexane, Toluene) : Solubility in these solvents will be driven by London dispersion forces, interacting with the methyl groups and the overall hydrocarbon character of the molecule.

-

Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide) : These solvents have strong dipoles but do not donate hydrogen bonds. They are often excellent solvents for compounds like this, capable of engaging in strong dipole-dipole interactions without competing for hydrogen bonding sites.

-

Experimental Determination of Equilibrium Solubility

To obtain reliable and reproducible solubility data, a robust experimental method is essential. The isothermal shake-flask method is widely regarded as the "gold standard" for determining equilibrium solubility due to its direct measurement under equilibrium conditions.[7][8]

Workflow for Solubility Determination

The following diagram outlines the logical flow of the experimental process, from preparation to final analysis.

Caption: Experimental workflow for the shake-flask solubility assay.

Detailed Protocol: Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring that true equilibrium solubility is measured.

-

Preparation : Add an excess amount of the solid compound to a glass vial. The key is to ensure that undissolved solid remains visible at the end of the experiment, confirming that the solution is saturated.[9]

-

Solvent Addition : Add a known volume of the desired organic solvent to the vial.

-

Equilibration : Seal the vial tightly and place it in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the suspension for a sufficient duration, typically 24 to 72 hours, to ensure that the dissolution process has reached equilibrium.[9][10] A preliminary study can determine the minimum time required to reach a stable concentration plateau.[9]

-

Phase Separation : After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.

-

Clarification : To ensure the complete removal of any suspended microparticles, either centrifuge the aliquot at high speed or filter it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents).[3] This step is crucial, as residual solids will lead to an overestimation of solubility.[11]

-

Analysis : Quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as HPLC-UV.[12][13]

Protocol: Quantification by HPLC-UV

-

Method Development : Develop a reverse-phase HPLC method capable of resolving the target compound from any potential impurities or degradants. A typical method might use a C18 column with a mobile phase of acetonitrile and water.

-

Standard Preparation : Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile). From this stock, create a series of at least five standard solutions through serial dilution to cover the expected solubility range.[12]

-

Calibration Curve : Inject the standard solutions into the HPLC system and record the peak area for each concentration. Plot the peak area versus concentration to generate a standard calibration curve. The curve should have a correlation coefficient (R²) of >0.99 for accuracy.[12]

-

Sample Analysis : Dilute the clarified filtrate from the shake-flask experiment with the mobile phase to bring its concentration within the range of the calibration curve. Inject the diluted sample and record the peak area.

-

Concentration Calculation : Use the linear regression equation from the calibration curve (y = mx + c) to calculate the concentration of the compound in the diluted sample.[12] Remember to multiply this value by the dilution factor to determine the final solubility in the original solvent.

Predicted Solubility Profile of this compound

Direct, published quantitative solubility data for this compound is scarce. However, we can create a highly informative predictive profile by examining the well-documented solubility of Metribuzin (CAS: 21087-64-9), a closely related triazinone herbicide.[14][15] Metribuzin shares the core 1,2,4-triazine ring and the 3-(methylthio) group, differing primarily in the substitutions at other positions. This structural similarity makes its solubility behavior an excellent proxy.

The following table summarizes the known solubility of Metribuzin in various organic solvents at 20 °C, providing a strong predictive baseline for this compound.

| Solvent Class | Solvent | Metribuzin Solubility (g/kg or g/L) | Predicted Solubility of this compound |

| Polar Aprotic | Dimethylformamide | 1780 g/kg[14] | Very High |

| Cyclohexanone | 1000 g/kg[14] | Very High | |

| Acetone | 820 g/kg[14] | Very High | |

| Ethyl Acetate | 470 g/kg[14] | High | |

| Polar Protic | Methanol | 450 g/kg[14] | High |

| Ethanol | 190 g/kg[14] | Moderate | |

| n-Butanol | 150 g/kg[14] | Moderate | |

| Chlorinated | Chloroform | 850 g/kg[14] | Very High |

| Dichloromethane | 333 g/kg[14] | High | |

| Aromatic | Benzene | 220 g/kg[14] | Moderate |

| Toluene | 120 g/kg[14] | Moderate | |

| Xylene | 90 g/kg[14] | Moderate | |

| Nonpolar | n-Hexane | 2 g/kg[14] | Very Low |

| Aqueous | Water | 1.2 g/L[14] | Low |

Discussion of Predicted Solubility

-

High Solubility in Polar Aprotic and Chlorinated Solvents : The data for Metribuzin shows exceptionally high solubility in solvents like DMF, acetone, and chloroform.[14] This is consistent with the "like dissolves like" principle, as these solvents have strong dipole moments that can effectively solvate the polar triazine ring system. We can confidently predict that this compound will also be highly soluble in these solvents.

-

Good to Moderate Solubility in Alcohols and Aromatics : Solubility is significant but lower in alcohols (methanol, ethanol) and aromatic solvents (toluene, xylene).[14] This suggests that while there are favorable interactions, the solvation is less effective than with polar aprotic solvents. The alkyl groups on the target compound may slightly enhance solubility in less polar solvents like toluene compared to Metribuzin.

-

Very Low Solubility in Nonpolar Alkanes : The extremely low solubility of Metribuzin in n-hexane (2 g/kg) is a classic example of a polar molecule being poorly solvated by a nonpolar solvent.[14] The intermolecular forces between hexane molecules are much stronger than any potential interaction with the triazine. A similar poor solubility is expected for this compound.

Conclusion and Practical Recommendations

This guide provides a robust framework for understanding and determining the organic solvent solubility of this compound. While direct quantitative data is limited, a predictive analysis based on the structurally similar compound Metribuzin offers valuable insights for solvent selection.

Key Recommendations for Researchers:

-

For High Concentration Stock Solutions : Use polar aprotic solvents such as Dimethylformamide (DMF), N,N-Dimethylacetamide (DMA), or Acetone.

-

For Crystallization/Purification : A mixed solvent system, such as Toluene/Hexane or Ethanol/Water, is likely to be effective. The compound would be dissolved in a "good" solvent (like toluene or ethanol) and precipitated by adding a "poor" solvent (like hexane or water).

-

For Reaction Media : A wide range of solvents from Dichloromethane and Chloroform to Toluene and Methanol can be considered, depending on the specific reaction requirements.

-

Experimental Verification : Always verify solubility experimentally for your specific batch and conditions using the gold-standard shake-flask method detailed herein. Assumptions based on analogous compounds provide a starting point but are not a substitute for empirical data.

By combining theoretical understanding with rigorous experimental methodology, researchers can effectively navigate the challenges of solubility and accelerate their research and development efforts.

References

- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- U.S. Environmental Protection Agency. Health Effects Support Document for Metribuzin.

- CymitQuimica. CAS 7275-70-9: this compound.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Available from: [Link]

-

Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?. Available from: [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?. Available from: [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Available from: [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. Available from: [Link]

-

ResearchGate. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Available from: [Link]

-

National Center for Biotechnology Information. Metribuzin. PubChem Compound Database. Available from: [Link]

-

Unknown. Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

-

ResearchGate. 1236 SOLUBILITY MEASUREMENTS. Available from: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020, April 21). Triazine Derivatives and its Pharmacological Potential. Available from: [Link]

-

Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

MDPI. (2021). Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. Molecules, 26(15), 4488. Available from: [Link]

-

Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

-

Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Available from: [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Available from: [Link]

-

SlideShare. BCS Guideline for solubility and Dissolution.pptx. Available from: [Link]

-

Pharmaceutical Outsourcing. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available from: [Link]

- Available from

-

LookChem. as-Triazine, 5,6-diphenyl-3-(methylthio)-. Available from: [Link]

-

MDPI. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 381. Available from: [Link]

-

RSC Publishing. (2025, April 1). Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. Available from: [Link]

-

World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Available from: [Link]

-

World Health Organization. Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Available from: [Link]

-

ResearchGate. (2018, January 30). Determination of metribuzin content in pesticide formulations using electroanalytical methodology. Available from: [Link]

-

PubMed Central. Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Available from: [Link]

-

USDA ARS. metribuzin. Available from: [Link]

-

PubMed. (2015, February 18). Design, synthesis and in vitro study of 5,6-diaryl-1,2,4-triazine-3-ylthioacetate derivatives as COX-2 and β-amyloid aggregation inhibitors. Available from: [Link]

-

National Center for Biotechnology Information. 1,2,4-Triazine, 5-(3-chlorophenyl)-3-(methylthio)-. PubChem Compound Database. Available from: [Link]

-

ResearchGate. (2025, August 6). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Available from: [Link]

-

Al-Mustansiriya University. (2020, January 1). Synthesis of some Heterocyclic Compounds Derived from(5,6 diphenyl-1,2,4-triazine-3-thiol. Available from: [Link]

-

Journal of Heterocyclic Chemistry. (1982). A new efficient synthesis of[3][12][14]triazolo[2,3‐b][3][12][14]triazin‐7(1H)-ones. Available from: [Link]

-

Current issues in pharmacy and medicine: science and practice. (2022, November 15). Synthesis and properties of 3-(ethylthio)-9-methyl-6-(alkylthio)pyrazolo[1,5-d][3][12][14]triazolo[3,4-f][3][12][14]triazines. Available from: [Link]

Sources

- 1. CAS 7275-70-9: this compound [cymitquimica.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. enamine.net [enamine.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. youtube.com [youtube.com]

- 6. chem.ws [chem.ws]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. quora.com [quora.com]

- 10. bioassaysys.com [bioassaysys.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. pharmaguru.co [pharmaguru.co]

- 13. improvedpharma.com [improvedpharma.com]

- 14. epa.gov [epa.gov]

- 15. EXTOXNET PIP - METRIBUZIN [extoxnet.orst.edu]

An In-Depth Technical Guide to the Biological Activity of 1,2,4-Triazine Derivatives

Introduction: The 1,2,4-Triazine Scaffold - A Privileged Structure in Medicinal Chemistry

The 1,2,4-triazine core, a six-membered heterocyclic ring containing three nitrogen atoms, is a cornerstone in the development of novel therapeutic agents.[1] Its unique physicochemical properties, including its ability to act as a bioisostere for other functional groups and its capacity for diverse substitutions, have made it a "privileged scaffold" in medicinal chemistry.[2][3] Derivatives of 1,2,4-triazine have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for treating a wide array of human diseases.[1][3][4][5] This guide provides an in-depth exploration of the multifaceted biological activities of these compounds, their mechanisms of action, and the field-proven methodologies used for their evaluation.

A Spectrum of Therapeutic Potential

Research has consistently shown that modifying the core 1,2,4-triazine structure with different functional groups can yield compounds with highly specific and potent biological effects.[3][6] This versatility has led to the investigation of 1,2,4-triazine derivatives across numerous therapeutic areas.[1][4]

Anticancer Activity: A Primary Focus

The most extensively studied application of 1,2,4-triazine derivatives is in oncology.[6][7] These compounds have been shown to combat cancer through various mechanisms, often interfering with signaling pathways critical for tumor growth and survival.[6][8]

-

Mechanism of Action: Kinase Inhibition: A significant number of 1,2,4-triazine derivatives exert their anticancer effects by inhibiting protein kinases.[2][9] Kinases are crucial enzymes that regulate cellular processes like proliferation, differentiation, and apoptosis; their dysregulation is a hallmark of cancer.[9] For instance, certain 1,2,4-triazine derivatives have been identified as potent inhibitors of Pyruvate Dehydrogenase Kinases (PDKs), which are key regulators of cancer cell metabolism.[2][10][11] By inhibiting PDK, these compounds can disrupt the metabolic advantages of cancer cells, leading to apoptosis.[2][11] Other derivatives have shown inhibitory activity against receptor tyrosine kinases like EGFR and VEGFR, which are pivotal in tumor angiogenesis and metastasis.[9]

-

Induction of Apoptosis: Many 1,2,4-triazine compounds have demonstrated the ability to trigger programmed cell death, or apoptosis, in cancer cells.[6][9] This is often achieved by modulating the expression of key regulatory proteins, such as inhibiting anti-apoptotic proteins of the Bcl-2 family.[9]

The development of hybrid molecules, which combine the 1,2,4-triazine scaffold with other pharmacologically active moieties like indole or quinoline, has emerged as a powerful strategy to enhance anticancer efficacy and overcome drug resistance.[1][2][8] Several triazine-based drugs, such as the pyrrolo[2,1-f][4][5]triazine derivative Brivanib, have advanced into clinical trials, underscoring the therapeutic promise of this chemical class.[7][8]

Antimicrobial Activity: Combating Infectious Diseases

1,2,4-triazine derivatives have also emerged as a significant class of antimicrobial agents.[3][12][13][14] They have shown activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[12][13][14][15]

-

Antibacterial Action: Studies have reported that certain 1,2,4-triazine compounds exhibit weak to moderate inhibitory activity against bacteria such as Bacillus subtilis and Staphylococcus aureus.[12][14][15] The specific mechanisms are still under investigation but are thought to involve disruption of essential cellular processes in the bacteria.

-

Antifungal Properties: The antifungal potential of these derivatives is particularly noteworthy.[16] Some compounds have shown promising activity against Candida albicans, a common cause of opportunistic fungal infections.[12][14][15][16] A key mechanism of action is the inhibition of lanosterol 14α-demethylase (CYP51), an enzyme crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[16] In-silico studies have shown that 1,2,4-triazine derivatives can bind effectively to CYP51, suggesting their potential as a new generation of antifungal drugs.[16]

Antiviral and Other Biological Activities

The therapeutic utility of 1,2,4-triazines extends beyond cancer and microbial infections.[1][4]

-

Antiviral Potential: As structural analogs of purine bases, pyrrolo[2,1-f][4][5]triazines have been investigated for their antiviral properties.[17] They have shown activity against a variety of RNA viruses, including influenza virus, by potentially inhibiting viral neuraminidase.[17][18]

-

Diverse Pharmacological Effects: The 1,2,4-triazine scaffold has been linked to a wide range of other pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, anti-HIV, and antimalarial effects, highlighting the vast potential for drug discovery within this class of compounds.[1][4]

Data Presentation: Comparative Anticancer Activity

To illustrate the potent and selective nature of these compounds, the following table summarizes the in vitro inhibitory activity of a series of 3-amino-1,2,4-triazine derivatives against Pyruvate Dehydrogenase Kinase 1 (PDK1).

| Compound ID | Modifications | PDK1 IC₅₀ (µM) |

| 5a | Base Scaffold | 0.10 |

| 5i | Methoxy and Methyl substitutions on Indole rings | 0.01 |

| DAP | Reference Inhibitor | > 10 |

| DCA | Reference Inhibitor | > 10 |

| Data synthesized from biochemical screenings showing potent PDK1 inhibition.[2] |

Experimental Protocols for Biological Evaluation

The following protocols are standard, field-proven methodologies for assessing the biological activity of 1,2,4-triazine derivatives. They are designed as self-validating systems, incorporating necessary controls to ensure data integrity.

Protocol 1: In Vitro Anticancer Activity - MTT Assay

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability and cytotoxicity.[19][20] The assay quantifies the metabolic activity of living cells, which is proportional to the number of viable cells.[19]

Causality: The principle lies in the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[20]

Methodology:

-

Cell Plating:

-

Culture cancer cells to an exponential growth phase.[20]

-

Trypsinize and count the cells, ensuring >90% viability.[21]

-

Seed the cells in a 96-well flat-bottom microplate at a pre-determined optimal density (e.g., 2 x 10³ cells/well) in 100 µL of culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[21]

-

-

Compound Treatment:

-

Prepare a series of dilutions of the 1,2,4-triazine derivatives in culture medium.

-

Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for a specified period, typically 48-72 hours, at 37°C and 5% CO₂.[21]

-

-

MTT Incubation:

-

After the treatment period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

-

Incubate for 4 hours in the same conditions. This allows for the conversion of MTT to formazan crystals by viable cells.

-

-

Solubilization and Measurement:

-

Add 100 µL of a solubilization solution (e.g., DMSO or a dedicated solubilization buffer) to each well to dissolve the insoluble purple formazan crystals.[19][20]

-

Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance (Optical Density, OD) of the solution using a microplate reader at a wavelength of 570-590 nm. A reference wavelength of 630 nm can be used to correct for background absorbance.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

Protocol 2: In Vitro Antimicrobial Activity - Broth Microdilution Method for MIC Determination

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[22][23]

Causality: This method exposes a standardized bacterial inoculum to serial dilutions of the test compound in a liquid growth medium.[23] The absence of visible growth (turbidity) after incubation indicates the inhibitory effect of the compound at that concentration.[24]

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of the 1,2,4-triazine derivative in a suitable solvent (e.g., DMSO).[22]

-

Prepare a 2x working solution of the compound in a sterile broth medium (e.g., Mueller-Hinton Broth, MHB).[25]

-

Prepare a standardized bacterial inoculum adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[22]

-

-

Serial Dilution in Microplate:

-

Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[22][25]

-

Add 100 µL of the 2x compound working solution to the first column of wells.[25]

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration.[22][25] Discard 100 µL from the final dilution column.[25]

-

-

Inoculation:

-

Dilute the standardized inoculum in broth to achieve the final desired test concentration (typically ~5 x 10⁵ CFU/mL).[25]

-

Within 15 minutes of standardization, add 100 µL of the diluted inoculum to each well (except the sterility control).[22] This brings the final volume to 200 µL and halves the compound concentrations to their final test values.[22]

-

Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).[22]

-

-

Incubation:

-

Reading and Interpretation:

Visualization of Key Pathways and Workflows

Diagrams provide a clear visual representation of complex biological processes and experimental procedures, enhancing understanding and reproducibility.

Caption: Workflow for MTT Cell Viability Assay.

Sources

- 1. ijpsr.info [ijpsr.info]

- 2. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benthamdirect.com [benthamdirect.com]

- 6. researchgate.net [researchgate.net]

- 7. An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 14. researchgate.net [researchgate.net]

- 15. Sci-Hub. SYNTHESIS AND ANTIMICROBIAL ACTIVITIES OF CONDENSED AND UNCONDENSED 1,2,4-TRIAZINES / Heterocyclic Communications, 1998 [sci-hub.ru]

- 16. Frontiers | Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies [frontiersin.org]

- 17. mdpi.com [mdpi.com]

- 18. [image] Antiviral activity of 1,2,4-triazole derivatives (microreview) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 20. creative-diagnostics.com [creative-diagnostics.com]

- 21. texaschildrens.org [texaschildrens.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 25. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 26. protocols.io [protocols.io]

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 5,6-Dimethyl-3-(methylthio)-1,2,4-triazine

Abstract

The 1,2,4-triazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry, leading to the development of numerous compounds with a wide array of pharmacological activities. This technical guide focuses on a specific, yet under-explored derivative, 5,6-Dimethyl-3-(methylthio)-1,2,4-triazine (DM-TMT) . While direct biological data on DM-TMT is sparse, this document will leverage structure-activity relationships and mechanistic insights from analogous 1,2,4-triazine compounds to propose and explore its most promising potential therapeutic targets. We will delve into the scientific rationale for investigating DM-TMT in the realms of oncology, inflammation, and neurodegenerative diseases, providing detailed, field-proven experimental workflows for target identification and validation. This guide is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of novel triazine-based small molecules.

Introduction to this compound (DM-TMT)

This compound is a small heterocyclic organic compound characterized by a 1,2,4-triazine core, substituted with two methyl groups at the 5 and 6 positions and a methylthio group at the 3 position.[1] The 1,2,4-triazine ring system is a bioisostere of pyrimidine and is found in a variety of biologically active molecules, suggesting its potential for interaction with diverse biological targets.[2][3] The lipophilic methylthio group and the dimethyl-substituted core of DM-TMT create a unique chemical entity that warrants investigation for novel therapeutic applications.

The broader family of 1,2,4-triazine derivatives has demonstrated a remarkable range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[3][4][5][6] This guide will extrapolate from these established activities to build a logical framework for the systematic investigation of DM-TMT.

Potential Therapeutic Target Area 1: Oncology

The 1,2,4-triazine scaffold is a recurring feature in a multitude of compounds investigated for their anti-tumor properties.[2][7][8] Several distinct mechanisms of action have been identified for these derivatives, providing a fertile ground for hypothesizing the potential targets of DM-TMT.

Proposed Target: Tubulin Polymerization

Scientific Rationale: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, intracellular transport, and maintenance of cell structure.[9] Their critical role in mitosis makes them a prime target for anticancer drugs. A study on a series of 3-(alkylthio)-5,6-diaryl-1,2,4-triazines revealed their potential as inhibitors of tubulin polymerization, binding to the colchicine site.[9] The structural similarity of DM-TMT to these compounds suggests it may exert cytotoxic effects through a similar mechanism.

Experimental Validation Workflow:

Step 1: In Vitro Cytotoxicity Screening

A preliminary assessment of DM-TMT's anticancer potential should begin with a broad-spectrum cytotoxicity screen against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer).

| Parameter | Description |

| Cell Lines | MCF-7, A549, HT-29, and a non-cancerous control (e.g., NIH/3T3) |

| Assay | MTT or similar cell viability assay |

| Treatment | DM-TMT at various concentrations (e.g., 0.1 to 100 µM) |

| Incubation Time | 48-72 hours |

| Readout | IC50 values |

Step 2: Tubulin Polymerization Assay

To directly assess the effect of DM-TMT on tubulin dynamics, a cell-free tubulin polymerization assay is essential.

Protocol:

-

Reagents: Tubulin polymerization assay kit (containing purified tubulin, GTP, and a fluorescence reporter).

-

Procedure:

-

Reconstitute tubulin in the provided buffer.

-

Add GTP to initiate polymerization.

-

In a 96-well plate, add DM-TMT at various concentrations.

-

Add the tubulin/GTP mixture to the wells.

-

Monitor the fluorescence increase over time at 37°C, which corresponds to tubulin polymerization.

-

-

Controls: Use a known tubulin polymerization inhibitor (e.g., colchicine) as a positive control and DMSO as a vehicle control.

-

Analysis: Compare the polymerization curves of DM-TMT-treated samples to controls.

Step 3: Immunofluorescence Microscopy

Visualizing the effect of DM-TMT on the microtubule network within cancer cells provides crucial cellular-level evidence.

Protocol:

-

Cell Culture: Grow cancer cells (e.g., A549) on glass coverslips.

-

Treatment: Treat cells with DM-TMT at its IC50 concentration for a defined period (e.g., 24 hours).

-

Fixation and Permeabilization: Fix cells with paraformaldehyde and permeabilize with Triton X-100.

-

Immunostaining:

-

Incubate with a primary antibody against α-tubulin.

-

Incubate with a fluorescently labeled secondary antibody.

-

Counterstain nuclei with DAPI.

-

-

Imaging: Visualize the microtubule structure using a fluorescence microscope. Look for signs of microtubule disruption, such as depolymerization or abnormal bundling.

Caption: Workflow for validating tubulin polymerization inhibition.

Proposed Target: Receptor Tyrosine Kinases (RTKs)

Scientific Rationale: RTKs like c-Met and EGFR are frequently overexpressed or mutated in various cancers, driving tumor growth and proliferation.[10][11] The 1,2,4-triazine scaffold has been successfully employed to develop potent inhibitors of these kinases.[10][12] Given this precedent, DM-TMT should be evaluated for its potential to inhibit RTK signaling.

Experimental Validation Workflow:

Step 1: Kinase Inhibition Profiling

A broad kinase panel screen is a cost-effective initial step to identify potential kinase targets of DM-TMT.

Step 2: In Vitro Kinase Assays

If the initial screen reveals activity against specific RTKs (e.g., c-Met), follow up with dedicated in vitro kinase assays to determine the IC50 value.

Protocol (Example for c-Met):

-

Reagents: Recombinant c-Met kinase, a suitable peptide substrate, and ATP.

-

Assay Format: Use a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

-

Procedure:

-

Incubate recombinant c-Met with DM-TMT at various concentrations.

-

Initiate the kinase reaction by adding the peptide substrate and ATP.

-

After a set time, stop the reaction and measure the luminescence.

-

-

Analysis: Calculate the IC50 of DM-TMT for c-Met inhibition.

Step 3: Western Blot Analysis of Downstream Signaling

To confirm that DM-TMT inhibits RTK activity in a cellular context, analyze the phosphorylation status of key downstream signaling proteins.

Protocol:

-

Cell Culture and Treatment: Culture a cancer cell line with known RTK activation (e.g., HepG2 for c-Met) and treat with DM-TMT.

-

Protein Extraction: Lyse the cells and quantify the protein concentration.

-

Western Blotting:

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe with primary antibodies against phosphorylated and total forms of the target RTK (e.g., p-c-Met, total c-Met) and downstream effectors (e.g., p-AKT, total AKT).

-

Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence substrate.

-

-

Analysis: Quantify the band intensities to determine the effect of DM-TMT on RTK phosphorylation and downstream signaling.

Potential Therapeutic Target Area 2: Inflammation

Chronic inflammation is a key driver of numerous diseases. The 1,2,4-triazine core is present in compounds with significant anti-inflammatory properties.[4]

Proposed Target: NLRP3 Inflammasome

Scientific Rationale: The NOD-like receptor protein 3 (NLRP3) inflammasome is a multiprotein complex that, when activated, triggers the release of potent pro-inflammatory cytokines IL-1β and IL-18.[13] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory disorders. A recent patent application described a series of 1,2,4-triazine derivatives as potent NLRP3 inhibitors.[13] This makes the NLRP3 inflammasome a highly plausible target for DM-TMT.

Experimental Validation Workflow:

Step 1: LPS/ATP-Induced IL-1β Release Assay

This is a standard cellular assay to screen for inhibitors of the NLRP3 inflammasome.

Protocol:

-

Cell Culture: Use THP-1 human monocytic cells and differentiate them into macrophages with PMA.

-

Priming (Signal 1): Prime the cells with lipopolysaccharide (LPS) to upregulate NLRP3 and pro-IL-1β expression.

-

Treatment: Treat the primed cells with various concentrations of DM-TMT.

-

Activation (Signal 2): Activate the NLRP3 inflammasome with ATP.

-

Measurement: Collect the cell culture supernatant and measure the concentration of secreted IL-1β using an ELISA kit.

-

Controls: Use a known NLRP3 inhibitor (e.g., MCC950) as a positive control.

| Parameter | Description |

| Cell Line | PMA-differentiated THP-1 cells |

| Priming Agent | Lipopolysaccharide (LPS) |

| Activating Agent | Adenosine Triphosphate (ATP) |

| Test Compound | DM-TMT (various concentrations) |

| Readout | IL-1β concentration in supernatant (ELISA) |

Step 2: ASC Speck Formation Assay

Upon inflammasome activation, the adaptor protein ASC polymerizes into a large "speck" that can be visualized by microscopy.

Protocol:

-

Cell Line: Use THP-1 cells stably expressing ASC fused to a fluorescent protein (e.g., ASC-GFP).

-

Assay: Prime and activate the cells as described above in the presence or absence of DM-TMT.

-

Imaging: Use fluorescence microscopy to visualize and quantify the percentage of cells containing ASC specks. A reduction in speck formation indicates inhibition of inflammasome assembly.

Caption: Proposed inhibition of the NLRP3 pathway by DM-TMT.

Potential Therapeutic Target Area 3: Neurodegenerative and Neurological Disorders

The central nervous system (CNS) is another area where 1,2,4-triazine derivatives have shown promise.

Proposed Target: Adenosine A2A Receptor

Scientific Rationale: The adenosine A2A receptor is a G-protein coupled receptor highly expressed in the basal ganglia, where it modulates dopaminergic signaling. Antagonism of the A2A receptor is a clinically validated strategy for treating Parkinson's disease.[14][15] Potent and selective A2A receptor antagonists based on the 1,2,4-triazine scaffold have been developed, highlighting the potential of this chemical class for CNS applications.[14][15]

Experimental Validation Workflow:

Step 1: Radioligand Binding Assay

This is the gold standard for determining a compound's affinity for a specific receptor.

Protocol:

-

Source of Receptor: Use cell membranes prepared from a cell line overexpressing the human adenosine A2A receptor.

-

Radioligand: Use a high-affinity radiolabeled A2A receptor antagonist (e.g., [³H]ZM241385).

-

Assay: Incubate the membranes with the radioligand in the presence of increasing concentrations of DM-TMT.

-

Measurement: Separate bound from free radioligand and quantify the radioactivity.

-

Analysis: Determine the Ki (inhibitory constant) of DM-TMT for the A2A receptor.

Step 2: cAMP Functional Assay

To determine if DM-TMT acts as an antagonist, a functional assay measuring downstream signaling is required. A2A receptor activation increases intracellular cyclic AMP (cAMP).

Protocol:

-

Cell Line: Use a cell line expressing the A2A receptor (e.g., HEK293-A2A).

-

Assay:

-

Pre-treat cells with DM-TMT.

-

Stimulate the cells with a known A2A receptor agonist (e.g., NECA).

-

Measure the intracellular cAMP levels using a suitable assay kit (e.g., HTRF or ELISA).

-

-

Analysis: An antagonist will inhibit the agonist-induced increase in cAMP. Calculate the IC50 for this inhibition.

Proposed Target: Neuroprotection via MAPK Signaling Modulation

Scientific Rationale: A study on a closely related compound, 3-thiomethyl-5,6-(dimethoxyphenyl)-1,2,4-triazine, demonstrated neuroprotective effects in a model of oxidative stress.[16] The compound was found to improve neurite outgrowth and modulate the phosphorylation of MAP kinases (JNK, ERK, p38), which are key regulators of cellular stress responses and survival.[16] This suggests that DM-TMT could possess similar neuroprotective properties.

Experimental Validation Workflow:

Step 1: Oxidative Stress Cell Viability Assay

Assess the ability of DM-TMT to protect neuronal cells from oxidative stress-induced death.

Protocol:

-

Cell Line: Use a neuronal cell line such as PC12 or SH-SY5Y.

-

Procedure:

-

Pre-treat cells with DM-TMT.

-

Induce oxidative stress with an agent like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

-

Measure cell viability using an MTT or similar assay.

-

-

Analysis: Determine if DM-TMT pre-treatment increases cell survival compared to cells treated with the oxidative stressor alone.

Step 2: Western Blot for MAPK Phosphorylation

Investigate the effect of DM-TMT on stress-induced MAPK signaling.

Protocol:

-

Cell Culture and Treatment: Treat neuronal cells with an oxidative stressor in the presence or absence of DM-TMT.

-

Western Blotting: Perform Western blot analysis as described in section 2.2, using antibodies against the phosphorylated and total forms of JNK, p38, and ERK.

-

Analysis: Determine if DM-TMT can attenuate the stress-induced phosphorylation of pro-apoptotic kinases like JNK and p38, or modulate the pro-survival ERK pathway.

Conclusion and Future Directions

While this compound remains a relatively uncharacterized molecule, the wealth of data on structurally related 1,2,4-triazine derivatives provides a strong foundation for a targeted investigation into its therapeutic potential. The proposed primary areas of inquiry—oncology, inflammation, and neurodegeneration—are supported by substantial precedent within this chemical class. The experimental workflows detailed in this guide offer a systematic and robust approach to identifying and validating the molecular targets of DM-TMT. Successful validation of any of these proposed targets would position DM-TMT as a promising lead compound for further preclinical development.

References

-

Alam, M. S., et al. (2022). Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. Frontiers in Molecular Biosciences. [Link]

-

Sydorenko, N., et al. (2023). 1,2,4-Triazine Derivatives as NLRP3 Inhibitors for Treating Diseases. ACS Medicinal Chemistry Letters. [Link]

-

Clerici, W. J., et al. (1990). Synthesis and anti-inflammatory evaluation of 3-methylthio-1,2,4-triazines, 3-alkoxy-1,2,4-triazines, and 3-aryloxy-1,2,4-triazines. Journal of Medicinal Chemistry. [Link]

-

Yurttaş, L., et al. (2017). Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. Anticancer Agents in Medicinal Chemistry. [Link]

-

Christopher, J. A., et al. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry. [Link]

-

Christopher, J. A., et al. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Examples of various marketed anticancer drugs bearing 1,2,4-triazole and s-triazine scaffolds. [Link]

-

Sorkh-Laleh, F., et al. (2015). Design, synthesis and in vitro study of 5,6-diaryl-1,2,4-triazine-3-ylthioacetate derivatives as COX-2 and β-amyloid aggregation inhibitors. Archiv der Pharmazie. [Link]

-

Abd El-All, A. S., et al. (2018). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE. Medicinski Glasnik. [Link]

-

Abd El-All, A. S., et al. (2018). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE. Medicinski Glasnik. [Link]

-

Mohammadi-Far, S., et al. (2018). triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors. CentAUR. [Link]

-

El-Sayed, W. A., et al. (2012). Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. International Journal of Organic Chemistry. [Link]

-

Samelyuk, Y. G., & Kaplaushenko, A. G. (2022). Synthesis and properties of 3-(ethylthio)-9-methyl-6-(alkylthio)pyrazolo[1,5-d][1][4][17]triazolo[3,4-f][1][4][17]triazines. Current issues in pharmacy and medicine: science and practice. [Link]

-

LookChem. as-Triazine, 5,6-diphenyl-3-(methylthio)-. [Link]

-

Saravani, F., et al. (2019). Synthesis, Anti-proliferative Evaluation, and Molecular Docking Studies of 3-(alkylthio)-5,6-diaryl-1,2,4-triazines as Tubulin Polymerization Inhibitors. Letters in Drug Design & Discovery. [Link]

-

Gümüş, F., & Özveren, A. (2009). Synthesis and biological action of 5-oxo-1,2,4-triazine derivatives. Turkish Journal of Chemistry. [Link]

-

El-Naggar, S. A., et al. (2012). Anti-tumor Activity of Some 1,3,4-thiadiazoles and 1,2,4-triazine Derivatives against Ehrlichs Ascites Carcinoma. SciSpace. [Link]

-

Khodagholi, F., et al. (2012). 3-Thiomethyl-5,6-(dimethoxyphenyl)-1,2,4-triazine improves neurite outgrowth and modulates MAPK phosphorylation and HSPs expression in H2O2-exposed PC12 cells. Toxicology in Vitro. [Link]

-

Jahan, H., et al. (2024). 1,2,4-Triazine derivatives as agents for the prevention of AGE-RAGE-mediated inflammatory cascade in THP-1 monocytes. International Immunopharmacology. [Link]

-

Jiang, Y-C., & Liu, B. (2012). 5,6-Dimethyl-1,2,4-triazin-3-amine. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Verma, T., et al. (2020). Heterocyclic Compounds Bearing Triazine Scaffold and Their Biological Significance: A Review. Anticancer Agents in Medicinal Chemistry. [Link]

Sources

- 1. CAS 7275-70-9: this compound [cymitquimica.com]

- 2. Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Heterocyclic Compounds Bearing Triazine Scaffold and Their Biological Significance: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and anti-inflammatory evaluation of 3-methylthio-1,2,4-triazines, 3-alkoxy-1,2,4-triazines, and 3-aryloxy-1,2,4-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological action of 5-oxo-1,2,4-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 3-Thiomethyl-5,6-(dimethoxyphenyl)-1,2,4-triazine improves neurite outgrowth and modulates MAPK phosphorylation and HSPs expression in H2O2-exposed PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Bio-Regulatory Action of 5,6-Dimethyl-3-(methylthio)-1,2,4-triazine: A Technical Guide for Researchers

Foreword: A Molecule of Agricultural Interest

The 1,2,4-triazine scaffold is a cornerstone in the development of a diverse array of biologically active molecules, ranging from pharmaceuticals to agrochemicals.[1][2] Within this chemical family, 5,6-Dimethyl-3-(methylthio)-1,2,4-triazine emerges as a compound of significant interest, particularly within the realm of agricultural science.[3] While direct, in-depth studies on this specific molecule are not extensively documented, its structural similarity to a well-established class of herbicides provides a strong foundation for understanding its likely mechanism of action. This guide synthesizes the available information on related 1,2,4-triazine derivatives to propose a detailed hypothesis for the bio-regulatory activity of this compound and to provide a framework for its experimental validation.

Molecular Profile of this compound

A clear understanding of the physicochemical properties of this compound is fundamental to interpreting its biological interactions.

| Property | Value | Source |

| CAS Number | 7275-70-9 | [3] |

| Molecular Formula | C₆H₉N₃S | [3] |

| SMILES | S(C)C=1N=C(C)C(C)=NN1 | [3] |

| InChI Key | YMBMXBOUDJKXSC-UHFFFAOYSA-N | [3] |

| Solubility | Moderately soluble in organic solvents, low solubility in water. | [3] |

The presence of the 1,2,4-triazine ring, substituted with two methyl groups and a methylthio group, imparts a unique electronic and steric configuration that is likely pivotal to its biological activity.[3]

Postulated Mechanism of Action: Inhibition of Photosynthesis

Based on extensive research into analogous 1,2,4-triazine herbicides, the primary mechanism of action for this compound is hypothesized to be the inhibition of photosynthesis .[4][5] Specifically, it is proposed to act as an inhibitor of Photosystem II (PSII) electron transport.[4][6][7]

The Target: The D1 Protein of Photosystem II

The photosynthetic electron transport chain is a series of protein complexes embedded in the thylakoid membranes of chloroplasts. Triazine herbicides are known to bind to a specific site on the D1 protein , a core component of the PSII reaction center.[4][6][7] This binding event blocks the flow of electrons from the primary electron acceptor, plastoquinone (PQ), thereby disrupting the entire photosynthetic process.[4]

The Consequence: A Cascade of Cellular Damage

The blockage of electron transport leads to a series of detrimental downstream effects within the plant cell:

-

Inhibition of ATP and NADPH Synthesis: The disruption of the electron flow prevents the generation of the proton gradient necessary for ATP synthesis and the reduction of NADP+ to NADPH. These molecules are essential for carbon fixation in the Calvin cycle.[5]

-

Oxidative Stress: The stalled electron transport chain leads to the formation of highly reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals. These ROS cause lipid peroxidation, membrane damage, and chlorophyll bleaching, leading to the characteristic symptoms of chlorosis (yellowing) and eventual plant death.[5]

The following diagram illustrates the proposed site of action for this compound within the photosynthetic electron transport chain.

Figure 1: Proposed mechanism of action of this compound.

Experimental Validation: A Step-by-Step Approach

To confirm the hypothesized mechanism of action, a series of targeted experiments are required. The following protocols provide a robust framework for this investigation.

In Vitro Assay: Chlorophyll Fluorescence Measurement

Rationale: Chlorophyll fluorescence is a sensitive indicator of the efficiency of PSII. Inhibition of electron transport leads to an increase in fluorescence yield.

Protocol:

-

Plant Material: Isolate intact chloroplasts from a susceptible plant species (e.g., Spinacia oleracea).

-

Treatment: Incubate the isolated chloroplasts with varying concentrations of this compound. A known PSII inhibitor, such as Atrazine, should be used as a positive control.

-

Measurement: Use a pulse-amplitude-modulation (PAM) fluorometer to measure chlorophyll fluorescence parameters, specifically the maximum quantum yield of PSII (Fv/Fm).

-

Analysis: A decrease in Fv/Fm with increasing concentrations of the compound would indicate PSII inhibition.

Cellular Assay: Oxygen Evolution Measurement

Rationale: The splitting of water in PSII releases oxygen. Inhibition of PSII will lead to a decrease in the rate of oxygen evolution.

Protocol:

-

Plant Material: Use leaf discs or a suspension of algal cells from a susceptible species.

-

Treatment: Incubate the plant material in a buffered solution containing a range of concentrations of this compound.

-

Measurement: Use a Clark-type oxygen electrode to measure the rate of oxygen evolution under light-saturating conditions.

-

Analysis: A dose-dependent decrease in the rate of oxygen evolution will provide further evidence for PSII inhibition.

Whole Plant Assay: Herbicide Efficacy and Symptomology

Rationale: Observing the effects of the compound on whole plants is crucial to confirm its herbicidal activity and to correlate the observed symptoms with the proposed mechanism of action.

Protocol:

-

Plant Species: Select a range of both monocotyledonous and dicotyledonous weed species.

-

Application: Apply this compound as a pre-emergence or post-emergence treatment at various application rates.

-

Observation: Monitor the plants over a period of 14-21 days, recording visual symptoms such as chlorosis, necrosis, and growth inhibition.

-

Analysis: Determine the effective dose (ED50) for each species and compare the observed symptoms with those of known PSII inhibitors.

The following diagram outlines the experimental workflow for validating the mechanism of action.

Figure 2: A structured experimental approach to validate the proposed mechanism.

Structure-Activity Relationship (SAR) Insights

The herbicidal activity of 1,2,4-triazine derivatives is highly dependent on the nature and position of substituents on the triazine ring.[8] For PSII inhibitors, the following general SAR trends have been observed:

-

Position 3: A small, electron-withdrawing group, such as a methylthio (-SCH₃) group, is often optimal for activity.

-

Position 5 & 6: Substitution with small alkyl groups, like the dimethyl substitution in the title compound, can influence binding affinity and selectivity.

Further research involving the synthesis and biological evaluation of analogs of this compound could provide more detailed insights into its SAR and potentially lead to the development of more potent and selective herbicides.

Concluding Remarks and Future Directions

While direct experimental data on this compound is currently limited, the wealth of information available for structurally related 1,2,4-triazine herbicides provides a strong basis for postulating its mechanism of action as a photosystem II inhibitor. The experimental framework outlined in this guide offers a clear path for researchers to validate this hypothesis and to further characterize the biological activity of this promising agrochemical candidate. Future research should focus on detailed kinetic studies of its interaction with the D1 protein, as well as investigations into its environmental fate and selectivity in different plant species. Such studies will be instrumental in fully elucidating the potential of this compound in modern agriculture.

References

-

The Triazine Herbicides. ResearchGate. [Link]

-

Synthesis and Acaricidal Activity of Some New 1,2,4-Triazine Derivatives. ResearchGate. [Link]

-

Role of uncondensed 1,2,4-triazine derivatives as biocidal plant protection agents. PubMed. [Link]

-

Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. PubMed. [Link]

-

Allelopathic Potential and Cytotoxic, Genotoxic, and Antigenotoxic Effects of Tecoma stans Flowers (Bignoniaceae). MDPI. [Link]

-

The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review. RJPT. [Link]

-

DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. Dublin City University. [Link]

-

Synthesis and herbicidal activity of novel 1,2,4-triazole derivatives containing fluorine, phenyl sulfonyl and pyrimidine moieties. ResearchGate. [Link]

-

Herbicide Mode-Of-Action Summary. Purdue Extension. [Link]

-

The Triazine Herbicides: A Milestone in the Development of Weed Control Technology. IntechOpen. [Link]

-

Synthesis and Biological Activities of 1,2,4-Triazine Derivatives. ResearchGate. [Link]

Sources

Spectroscopic Blueprint of 5,6-Dimethyl-3-(methylthio)-1,2,4-triazine: A Technical Guide for Researchers

Introduction: The Structural Elucidation of a Promising Heterocycle

In the landscape of modern drug discovery and materials science, heterocyclic compounds form a cornerstone of innovation. Among these, the 1,2,4-triazine scaffold is of significant interest due to its diverse biological activities. This guide focuses on the spectral characterization of a specific derivative, 5,6-Dimethyl-3-(methylthio)-1,2,4-triazine (CAS 7275-70-9), a molecule with potential applications in medicinal and agricultural chemistry.[1]

The precise elucidation of a molecule's structure is paramount to understanding its reactivity, and by extension, its function. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the bedrock of this structural analysis. This document provides an in-depth examination of the expected spectral data for this compound, offering a predictive blueprint for researchers working with this and related compounds. While direct experimental spectra for this specific molecule are not widely published, this guide leverages data from closely related analogues to provide a robust and scientifically grounded predictive analysis.

Molecular Structure and Predicted Spectroscopic Features

The foundational step in predicting spectral outcomes is a thorough understanding of the molecule's architecture.

Caption: Molecular Structure of this compound

The structure reveals several key features that will dictate its spectroscopic signature: